4-(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine
Description
The compound 4-(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine is a heterocyclic molecule featuring a pyrimidine core substituted with a piperazine-sulfonylimidazole group and a 1,2,4-triazole moiety. The sulfonyl-piperazine linker enhances solubility and provides conformational flexibility, while the triazole group may engage in hydrogen bonding or π-π stacking interactions .
Properties
IUPAC Name |
4-[4-(1-methylimidazol-4-yl)sulfonylpiperazin-1-yl]-6-(1,2,4-triazol-1-yl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N9O2S/c1-20-7-14(18-11-20)26(24,25)22-4-2-21(3-5-22)12-6-13(17-9-16-12)23-10-15-8-19-23/h6-11H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQEAHCCZRQLZKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N9O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine has garnered attention in pharmacological research due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to present a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 378.5 g/mol. The structure includes a piperazine moiety linked to both an imidazole and a triazole ring, which are known for their diverse biological activities.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that compounds containing imidazole and piperazine moieties exhibit significant antibacterial properties. For example, studies have shown that similar compounds demonstrate effective inhibition against various bacterial strains such as Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 6.25 µg/mL |
| Compound B | S. aureus | 12.5 µg/mL |
| Compound C | B. subtilis | 5.0 µg/mL |
Enzyme Inhibition
The sulfonamide group within the compound is known for its enzyme inhibition properties. Specifically, it has been reported to inhibit acetylcholinesterase (AChE) and urease, which are critical in various physiological processes and disease states .
Table 2: Enzyme Inhibition Potency
| Compound | Enzyme Target | IC50 Value (µM) |
|---|---|---|
| Compound A | AChE | 2.14 ± 0.003 |
| Compound B | Urease | 0.63 ± 0.001 |
Case Study 1: Antibacterial Evaluation
In a study conducted by Sanchez-Sancho et al., a series of piperazine derivatives were synthesized and evaluated for their antibacterial activity against multiple strains including Salmonella typhi. The results indicated that certain derivatives exhibited strong activity, suggesting that modifications to the piperazine structure could enhance antibacterial efficacy .
Case Study 2: Anticancer Potential
Another investigation focused on the anticancer properties of imidazole derivatives, which highlighted their ability to induce apoptosis in cancer cell lines. The study concluded that compounds with similar structural features to the target compound could serve as potential leads in cancer therapy .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications in the piperazine and imidazole rings significantly influence the biological activity of these compounds. For instance, varying substituents on the imidazole ring can enhance binding affinity to target enzymes or receptors .
Table 3: Structure-Activity Relationships
| Modification | Effect on Activity |
|---|---|
| Methyl on Imidazole | Increased Antibacterial Activity |
| Triazole Substitution | Enhanced Enzyme Inhibition |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The presence of the triazole moiety is particularly significant since triazoles are known to exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives containing the triazole ring showed promising activity against human cancer cells, with specific compounds exhibiting IC values in the low micromolar range .
Anticonvulsant Properties
The compound's piperazine and imidazole components suggest potential anticonvulsant activity. Research has indicated that similar structures can modulate neurotransmitter systems, which may help in managing epilepsy. For instance, derivatives of piperazine have shown efficacy in animal models of seizure disorders .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the therapeutic efficacy of this compound. Modifications to the piperazine and triazole rings can significantly influence biological activity. For example:
- Substituents on the Triazole Ring : Variations in substituents can enhance binding affinity to target proteins involved in cancer progression.
- Piperazine Modifications : Altering the sulfonamide group can affect solubility and bioavailability, impacting pharmacokinetics .
Case Study 1: Anticancer Screening
In a screening study involving a series of triazole-piperazine hybrids, several compounds demonstrated significant cytotoxicity against MCF-7 breast cancer cells. The most active compound exhibited an IC value of 2 μM, which was comparable to standard chemotherapeutics like Doxorubicin (0.64 μM) .
Case Study 2: Neurological Disorders
Another study explored the anticonvulsant effects of a related piperazine derivative in a PTZ-induced seizure model. The compound showed protective effects with a median effective dose significantly lower than that of existing treatments, indicating its potential as a novel therapeutic agent for epilepsy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
Key structural analogues differ in sulfonyl group composition, heterocyclic substituents, and fluorinated modifications, leading to distinct physicochemical and pharmacological profiles. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Findings
Sulfonyl Group Diversity: The target compound’s 1-methylimidazole sulfonyl group provides moderate steric hindrance and electronic effects compared to the trimethylpyrazole sulfonyl analogue , which may hinder target binding due to bulkiness.
Fluorinated Modifications :
- Fluorine atoms in BJ05054 and the difluoromethyl group in the compound enhance lipophilicity and bioavailability. However, fluorinated groups may increase toxicity risks or synthetic complexity.
Heterocyclic Substituents :
- The 1,2,4-triazole moiety in the target compound and BJ05054 supports hydrogen bonding, critical for enzyme inhibition (e.g., kinases). In contrast, the pyrazole in ’s compound may prioritize hydrophobic interactions.
Piperazine Linker Flexibility :
- All compounds utilize a piperazine linker, but substitutions (e.g., benzene vs. imidazole) modulate conformational flexibility and solubility.
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
The synthesis involves multi-step reactions, including nucleophilic substitution and sulfonylation. Critical parameters include:
- Temperature control : Elevated temperatures (80–120°C) for sulfonylation to ensure complete reaction .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity for piperazine coupling .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane to isolate intermediates .
- Yield optimization : Monitoring via TLC and adjusting stoichiometric ratios (e.g., 1.2–1.5 equivalents of sulfonyl chloride) .
Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?
- NMR spectroscopy : H/C NMR to confirm substitution patterns on the pyrimidine and piperazine rings .
- Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
- X-ray crystallography : SHELX programs (e.g., SHELXL) for resolving crystal structures, particularly to analyze sulfonyl and triazole interactions .
Q. How can researchers assess the compound’s solubility and stability for in vitro assays?
- Solubility screening : Use shake-flask method in buffers (pH 1–7.4) and organic solvents (DMSO for stock solutions) .
- Stability studies : HPLC-based degradation tests under varying temperatures (4–37°C) and light exposure .
- Formulation : Co-solvents (e.g., PEG 400) or cyclodextrin complexes to enhance aqueous solubility .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?
- Analog synthesis : Modify substituents (e.g., methylimidazole → bulkier heterocycles) to probe steric/electronic effects .
- Biological assays : Enzymatic inhibition assays (IC determination) and cell-based viability tests (e.g., PI3K/Akt pathway for oncology targets) .
- Computational docking : Tools like AutoDock Vina to predict binding modes with target proteins (e.g., kinases) .
Q. What strategies are effective for identifying the compound’s biological targets?
- Affinity chromatography : Immobilize the compound on resin to pull down interacting proteins from cell lysates .
- SPR (Surface Plasmon Resonance) : Quantify binding kinetics with recombinant proteins .
- Phosphoproteomics : Identify downstream signaling changes via LC-MS/MS in treated vs. untreated cells .
Q. How can researchers address contradictory data in polymorph screening?
- Multi-technique validation : Combine DSC (melting point analysis), PXRD (crystallinity), and Raman spectroscopy .
- SHELXL refinement : Resolve ambiguities in unit cell parameters or hydrogen bonding networks .
Q. What computational methods are recommended for reaction mechanism elucidation?
- Quantum chemical calculations : Gaussian or ORCA for transition-state modeling of sulfonylation steps .
- Reaction path sampling : Use ICReDD’s workflow to predict intermediates and optimize synthetic routes .
Q. How should researchers reconcile discrepancies between in vitro and in vivo efficacy data?
- Pharmacokinetic profiling : Measure plasma half-life, bioavailability, and metabolite formation (LC-MS/MS) .
- Tissue distribution studies : Radiolabeled compound tracking (e.g., C labeling) to assess target engagement .
Methodological Tables
Q. Table 1: Key Synthetic Parameters
| Step | Reaction Type | Optimal Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Piperazine sulfonylation | DMF, 100°C, 12 h | 78–85 | |
| 2 | Pyrimidine-triazole coupling | DCM, RT, 6 h | 65–72 |
Q. Table 2: Analytical Techniques for Polymorph Screening
| Technique | Application | Example Data |
|---|---|---|
| PXRD | Crystallinity | Peaks at 2θ = 12.5°, 18.3° |
| DSC | Melting behavior | T = 215°C (endotherm) |
| Raman | Hydrogen bonding | Shift at 1600 cm |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
